Cyclopentyl 3-fluorophenyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

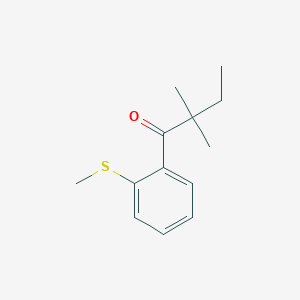

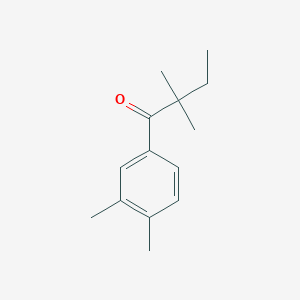

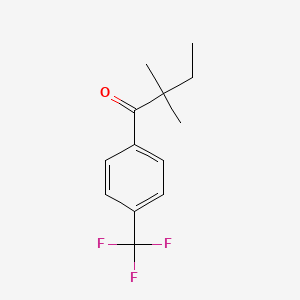

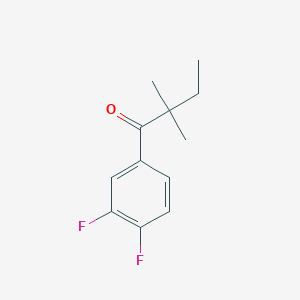

Cyclopentyl 3-fluorophenyl ketone is a chemical compound with the molecular formula C12H13FO . It has a molecular weight of 192.23 g/mol . The compound is a colorless oil .

Molecular Structure Analysis

The InChI code for Cyclopentyl 3-fluorophenyl ketone is1S/C12H13FO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 . The Canonical SMILES representation is C1CCC(C1)C(=O)C2=CC(=CC=C2)F . Physical And Chemical Properties Analysis

Cyclopentyl 3-fluorophenyl ketone has a density of 1.1±0.1 g/cm³ . It has a boiling point of 281.0±13.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.0±3.0 kJ/mol . The flash point is 113.4±10.4 °C . The index of refraction is 1.532 . The molar refractivity is 52.7±0.3 cm³ .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Cyclopentyl 3-fluorophenyl ketone, as a fluorinated ketone, may play a crucial role in organic synthesis, particularly in the development of new catalytic processes. Research on ketones often focuses on their reactivity and utility as building blocks in the synthesis of complex molecules. For instance, the asymmetric reduction of ketones to alcohols is a pivotal reaction in organic chemistry, with significant implications in drug synthesis. Advances in catalytic methodologies for ketone reduction emphasize the importance of ketones in synthesizing enantioselective compounds, which are crucial for pharmaceutical applications (Wills & Hannedouche, 2002). Similarly, homologation reactions involving diazo compounds and ketones highlight the versatility of ketones in extending carbon chains, providing pathways to novel organic frameworks (Candeias, Paterna, & Gois, 2016).

Environmental and Sustainable Chemistry

The application of ketones in sustainable chemistry is another intriguing area. Research on bio-based cycloalkanes, for example, underlines the transition toward green chemistry by utilizing renewable resources to produce high-performance materials and fuels. Cyclopentyl 3-fluorophenyl ketone, with its unique structural features, may contribute to the development of sustainable jet fuels and other green materials, emphasizing the role of organic compounds in addressing environmental challenges (Muldoon & Harvey, 2020).

Medicinal Chemistry and Drug Development

In medicinal chemistry, ketones serve as fundamental scaffolds and intermediates in the synthesis of a wide range of therapeutic agents. The asymmetric synthesis of ketones, including fluorinated variants, is crucial for developing new drugs with improved efficacy and reduced side effects. The research into cathepsin K inhibitors , which are derived from ketone-based compounds, showcases the potential of ketones in therapeutic applications, particularly for treating diseases characterized by excessive bone resorption (Wijkmans & Gossen, 2011).

Eigenschaften

IUPAC Name |

cyclopentyl-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAKXEZRHKICMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642563 |

Source

|

| Record name | Cyclopentyl(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 3-fluorophenyl ketone | |

CAS RN |

898791-46-3 |

Source

|

| Record name | Cyclopentyl(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.